2,2-dimethoxycyclohexan-1-one
Description
Historical Context and Evolution of Synthetic Methodologies for Cyclohexanone (B45756) Derivatives
The study of cyclohexanone and its derivatives has a rich history, driven by their utility as versatile intermediates in the synthesis of a wide array of organic compounds, including pharmaceuticals and fragrances. The initial discovery of cyclohexanone itself is credited to Edmund Drechsel in 1888. wikipedia.org Early synthetic approaches to substituted cyclohexanones often involved the catalytic hydrogenation of corresponding phenol (B47542) derivatives.
Over the decades, synthetic methodologies have evolved significantly, with a major focus on achieving stereoselectivity—the controlled synthesis of a specific stereoisomer. The development of methods for creating optically pure cyclohexanone derivatives, for instance, marked a significant advancement in the mid-20th century. The synthesis of cyclohexanone derivatives has been achieved through various means, including allylation methods and transformations of the resulting products. metu.edu.tr
Academic Significance and Research Relevance of Ketal Moieties in Organic Synthesis
Ketal formation is a fundamental and widely utilized strategy in organic synthesis for the protection of carbonyl groups in ketones and aldehydes. numberanalytics.com This protection is crucial in multi-step syntheses where reactive carbonyls could interfere with desired chemical reactions. numberanalytics.comacs.org Ketals are generally stable under basic and neutral conditions, a characteristic that makes them invaluable when using strong nucleophiles or reducing agents. However, they can be readily removed (deprotected) under acidic conditions to regenerate the original carbonyl group. organic-chemistry.org
The utility of ketals extends beyond simple protection. They can serve as synthetic intermediates for the creation of other valuable compounds. rsc.org The formation of ketals is a reversible reaction, and various catalysts, including solid acids and ionic liquids, have been developed to improve the efficiency and environmental friendliness of this process. nih.govacs.org
Structural Framework of 2,2-Dimethoxycyclohexan-1-one: A Foundation for Synthetic Versatility
The structure of this compound, with its cyclohexane (B81311) ring and geminal dimethoxy groups at the alpha-position to the carbonyl, provides a unique platform for synthetic applications. The presence of the ketal protects the inherent reactivity of a ketone, while the remaining carbonyl group can still participate in certain reactions. This compound serves as an intermediate in various chemical syntheses. biosynth.comcymitquimica.com
The arrangement of the functional groups on the cyclohexane ring influences its chemical behavior and stereochemical properties. solubilityofthings.com The cyclohexane ring itself can adopt different conformations, which can impact the molecule's reactivity. solubilityofthings.com
Research Findings on this compound
Below are tables summarizing key data related to this compound.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₄O₃ | chemicalbook.com |
| Molecular Weight | 158.19 g/mol | chemicalbook.com |
| CAS Number | 38461-13-1 | chemicalbook.com |
| Boiling Point | 83 °C at 50 mmHg | |
| Density | 0.948 g/mL at 25 °C |
| Reaction Type | Reactants | Catalyst/Conditions | Source |
|---|---|---|---|
| Ketalization | Cyclohexanone, Methanol (B129727) | Acid catalyst (e.g., Sulfuric acid) | |
| Oxidation of Precursor | 2,2-Dimethoxycyclohexanol | - | chemicalbook.com |
Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethoxycyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-10-8(11-2)6-4-3-5-7(8)9/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIUZBZHFHGRIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCCC1=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80452043 | |
| Record name | Cyclohexanone, 2,2-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38461-13-1 | |
| Record name | Cyclohexanone, 2,2-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Reactivity Profiles of 2,2 Dimethoxycyclohexan 1 One
Fundamental Reactivity of Ketal and Acetal (B89532) Functionalities
The term acetal encompasses both aldehyde- and ketone-derived structures, with ketals being a subset of acetals derived specifically from ketones. wikipedia.org The 2,2-dimethoxy group on the cyclohexanone (B45756) ring constitutes a cyclic ketal. A defining characteristic of ketals and acetals is their differential stability in acidic and basic environments. They are known to be quite stable under basic or neutral conditions, making them excellent protecting groups for carbonyl functionalities. researchgate.netmsu.edu This stability allows for chemical modifications at other parts of a molecule without affecting the protected carbonyl group. masterorganicchemistry.com
However, in the presence of acid, particularly aqueous acid, ketals readily undergo hydrolysis to regenerate the original ketone and alcohol. researchgate.netchemistrysteps.com The mechanism for this acid-catalyzed hydrolysis is a reversible process. orgoreview.comlibretexts.org It begins with the protonation of one of the methoxy (B1213986) oxygen atoms, converting the methoxy group into a good leaving group (methanol). chemistrysteps.comlibretexts.org The departure of methanol (B129727) is assisted by the neighboring oxygen atom, resulting in the formation of a resonance-stabilized oxocarbenium ion. researchgate.netlibretexts.orgnih.gov This step is generally considered the rate-determining step of the hydrolysis reaction. researchgate.netnih.gov A water molecule then acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion. chemistrysteps.com Subsequent deprotonation steps lead to a hemiacetal intermediate, which then undergoes a similar sequence of protonation, elimination of a second methanol molecule, and deprotonation to yield the final cyclohexanone. chemistrysteps.com The stability of the intermediate carbocation significantly influences the rate of hydrolysis; electron-donating groups attached to the carbonyl carbon tend to stabilize this intermediate and accelerate the reaction. nih.gov
Gas-Phase Elimination Kinetics and Mechanistic Studies
In the gas phase at elevated temperatures, cyclic ketals undergo unimolecular thermal decomposition. researchgate.netnih.gov Studies on compounds like 2,2-dimethyl-1,3-dioxolane (B146691) and cyclopentanone (B42830) ethylene (B1197577) ketal show that these decomposition reactions are typically homogeneous, unimolecular, and follow first-order kinetics when conducted in the presence of a free-radical suppressor. nih.gov
The decomposition is believed to proceed through a stepwise mechanism. nih.gov The rate-determining step involves a concerted, nonsynchronous four-centered cyclic transition state. nih.gov In this transition state, the elongation of one of the C-O bonds is a predominant feature. nih.gov The intermediate formed from this initial step is unstable at the reaction temperatures and rapidly decomposes via a six-centered cyclic transition state to yield the final products, which for a compound like cyclopentanone ethylene ketal are the corresponding ketone and an alkene. researchgate.netnih.gov For 2,2-dimethoxycyclohexan-1-one, a similar pathway would be expected, likely leading to cyclohexanone and other fragmentation products.
Below is a table of kinetic parameters for the thermal decomposition of related cyclic ketals, illustrating the energy requirements for these reactions.
| Compound | log A (s⁻¹) | Ea (kJ/mol) | Temperature Range (°C) |
| 2-Methyl-1,3-dioxolane | 13.61 ± 0.12 | 242.1 ± 1.0 | 459-490 |
| 2,2-Dimethyl-1,3-dioxolane | 14.16 ± 0.14 | 253.7 ± 2.0 | 459-490 |
| Cyclopentanone ethylene ketal | 14.16 ± 0.14 | 253.7 ± 2.0 | 459-490 |
| Data sourced from kinetic studies of gas-phase thermal decompositions. nih.gov |
The presence of catalysts can significantly alter the kinetics and mechanisms of gas-phase reactions. For alcohol oxidation, a related process, metal catalysts like platinum are fundamental in industrial applications. mdpi.com In other systems, even molecules like water (H₂O) or carbon dioxide (CO₂) can exhibit catalytic effects, potentially accelerating or slowing reaction rates depending on the temperature and reaction pathway. mdpi.com For the decomposition of this compound, a solid acid catalyst, such as tungstosilicic acid supported on activated carbon, has been shown to be effective in liquid-phase ketalization and could potentially influence gas-phase reactions as well. nih.gov Catalysts can provide alternative reaction pathways with lower activation energies, for example, by stabilizing transition states or promoting specific bond cleavages.
Unimolecular Decomposition Pathways
Nucleophilic and Electrophilic Transformations of the Cyclohexanone Core
The cyclohexanone portion of this compound possesses its own distinct reactivity, primarily centered around the carbonyl group and the adjacent α-carbons.
The protons on the carbon atom adjacent to the carbonyl group (the α-carbon) are acidic and can be removed by a strong base to form a resonance-stabilized intermediate known as an enolate. pearson.commasterorganicchemistry.com In this compound, the α-protons are at the C-6 position. The formation of the enolate is a critical step, as this species acts as a potent nucleophile. wikipedia.orgbyjus.com
Once formed, the enolate can react with various electrophiles in α-functionalization reactions. nih.gov A common example is α-alkylation, where the enolate attacks an alkyl halide to form a new carbon-carbon bond at the α-position. wikipedia.org The choice of base and reaction conditions is crucial for controlling the regioselectivity of enolate formation in unsymmetrical ketones. wikipedia.org For conformationally rigid cyclohexanone systems, the alkylation of the enolate often proceeds with a stereochemical preference, typically favoring axial attack to proceed through a lower-energy, chair-like transition state. ubc.ca Besides alkyl groups, other functional groups can be introduced, such as in α-amination reactions to form α-amino ketones. researchgate.net
| Starting Material | Reagents | Product Type |
| Cyclohexanone | 1. LDA (Lithium diisopropylamide) 2. Alkyl Halide (R-X) | α-Alkyl-cyclohexanone |
| Cyclohexanone | Azodicarboxylate | α-Amino-cyclohexanone derivative |
| Ketone Enolate | Styrene, Electro-oxidation | α-Cycloaddition product (dihydrofuran) |
| Table illustrating general α-functionalization reactions applicable to the cyclohexanone core. ubc.caresearchgate.netchemrxiv.org |
The cyclohexanone ring can undergo several types of ring-opening and rearrangement reactions, often by first converting the ketone into a more reactive intermediate.
One of the most significant rearrangements of the cyclohexanone skeleton is the Beckmann rearrangement. researchgate.net This reaction involves the treatment of cyclohexanone oxime (formed from cyclohexanone) with an acid catalyst. The process converts the six-membered carbon ring into a seven-membered ring containing a nitrogen atom, yielding ε-caprolactam, a valuable industrial monomer. acs.org The reaction can be promoted by various acid catalysts, including combinations of cobalt salts and Lewis acids. researchgate.net
Another class of reactions involves ring contraction. The Wolff rearrangement of an α-diazoketone, which can be synthesized from the corresponding ketone, results in the formation of a ketene (B1206846) intermediate through a 1,2-rearrangement with the loss of nitrogen gas. wikipedia.org For a cyclic α-diazoketone derived from cyclohexanone, this rearrangement leads to a ring-contracted cyclopentyl ketene, which can be trapped by nucleophiles like water or alcohols to form cyclopentanecarboxylic acid or its esters, respectively. wikipedia.org
Photochemical reactions can also induce ring-opening. For instance, the irradiation of α-iodocycloalkanones in methanol has been shown to cause cleavage of the C(α)-C=O bond, leading to the formation of ω,ω-dialkoxyalkanoic esters. oup.com This suggests a potential pathway for the ring-opening of a suitably functionalized this compound derivative.
α-Alkylation and α-Functionalization Reactions
Stability and Reactivity Considerations under Varied Chemical Environments
This compound, as a cyclic ketal, possesses a distinct reactivity profile characterized by significant stability under certain conditions and susceptibility to transformation in others. The core of its chemical behavior lies in the 1,1-dimethoxy group attached to a carbon adjacent to the carbonyl. This structure is fundamentally a protecting group for the ketone, rendering it inert to specific reagents while allowing for deprotection under controlled acidic conditions. Its stability is pronounced in neutral and basic environments, which makes it an indispensable tool in multi-step organic syntheses where other parts of a molecule must be modified without affecting the ketone functionality. For instance, the ketal group remains unchanged in the presence of strong nucleophiles or reducing agents that would typically react with an unprotected ketone.
Acid-Catalyzed Hydrolysis and Equilibrium Dynamics
The stability of this compound is conditional and breaks down in the presence of an acid catalyst and water, leading to hydrolysis. This reaction regenerates the parent dicarbonyl compound, cyclohexane-1,2-dione, and two equivalents of methanol. The process is an equilibrium, and the direction of the reaction can be controlled by the reaction conditions. The formation of the ketal (acetalization) is favored by removing water, while the hydrolysis is favored by the presence of excess water. masterorganicchemistry.com
The mechanism for the acid-catalyzed hydrolysis of this dimethyl ketal proceeds through several key steps, generally following an A-1 or A-2 pathway. osti.govunivr.it In the presence of an acid, one of the methoxy oxygen atoms is protonated, increasing its leaving group ability. pearson.com This is followed by the departure of a methanol molecule to form a resonance-stabilized oxocarbenium ion intermediate. Nucleophilic attack by a water molecule on this electrophilic intermediate yields a hemiacetal. Subsequent protonation of the second methoxy group, followed by the elimination of a second methanol molecule and deprotonation, yields the final dione (B5365651) product. pearson.com
The efficiency of the hydrolysis is dependent on the concentration of the acid catalyst. acs.org While acid is required to initiate the reaction by protonating the ketal, excessive acid can be counterproductive by protonating the water molecules, thereby reducing their nucleophilicity. acs.org
Table 1: General Steps of Acid-Catalyzed Hydrolysis of this compound
| Step | Description |
| 1 | Protonation of one of the methoxy oxygen atoms by an acid catalyst (H₃O⁺). pearson.com |
| 2 | Cleavage of the C-O bond, resulting in the departure of the first methanol (CH₃OH) molecule and the formation of a resonance-stabilized oxocarbenium ion intermediate. pearson.com |
| 3 | Nucleophilic attack by a water molecule on the electrophilic carbocation of the intermediate. osti.gov |
| 4 | Deprotonation to form a hemiacetal intermediate. pearson.com |
| 5 | Protonation of the second methoxy group on the hemiacetal. |
| 6 | Elimination of the second methanol molecule. |
| 7 | Deprotonation of the resulting species to yield cyclohexane-1,2-dione. masterorganicchemistry.com |
Stability in Organometallic and Other Catalytic Systems
A significant feature of this compound is its stability in the presence of highly reactive organometallic reagents. Organometallic compounds, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are powerful nucleophiles and strong bases. libretexts.orgsaskoer.ca Due to their basicity, they readily react with any acidic protons in the reaction medium, including those from water or alcohols. saskoer.ca The ketal functional group in this compound lacks acidic protons and is therefore stable under these conditions. This inertness allows chemists to perform selective nucleophilic additions or other transformations on other parts of a molecule without affecting the protected carbonyl group. For instance, in Grignard reactions or lithiation processes, the ketal remains intact.
The compound's utility extends to various catalytic systems. It can serve as a precursor for the synthesis of C₂-symmetric ligands used in asymmetric catalysis. vulcanchem.com However, its long-term stability under all catalytic conditions is not guaranteed. For example, while stable to many common catalysts, questions remain about its compatibility with newer catalytic methods like photoredox or electrocatalysis. Furthermore, under certain reductive catalysis conditions, such as hydrogenation over a Palladium on carbon (Pd/C) catalyst in the presence of an acid co-catalyst, the methoxy groups themselves can be subject to reaction or cleavage. sci-hub.st
Table 2: Stability Profile of this compound in Different Chemical Environments
| Chemical Environment | Reagent/Condition | Stability of Ketal Group | Reference |
| Basic Conditions | NaOH, KOH, etc. | Stable | |
| Neutral Conditions | Water (without acid/base) | Stable | |
| Acidic Conditions | Aqueous Acid (e.g., H₃O⁺) | Unstable (undergoes hydrolysis) | pearson.com |
| Organometallic Reagents | Grignard Reagents (R-MgX) | Stable | |
| Organometallic Reagents | Organolithium Reagents (R-Li) | Stable | libretexts.org |
| Reducing Agents | Sodium Borohydride (NaBH₄) | Stable | |
| Reductive Catalysis | Pd/C, H₂, Acid Co-catalyst | Potentially Unstable | sci-hub.st |
Derivatives of 2,2 Dimethoxycyclohexan 1 One and Their Strategic Synthetic Applications
Synthesis of Stereoisomerically Pure Derivatives
The creation of stereoisomerically pure molecules is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other biologically active compounds. 2,2-Dimethoxycyclohexan-1-one serves as a valuable starting material for the synthesis of such chiral derivatives through various asymmetric and stereoselective strategies.
Asymmetric Synthetic Approaches for Chiral Ketals
The inherent structure of this compound, a cyclic ketal, makes it a key player in protecting carbonyl groups during complex synthetic sequences. The development of asymmetric methods to produce chiral versions of this and related ketals is of significant interest. One notable approach involves the use of chiral auxiliaries. For instance, chiral auxiliaries derived from amino acids, such as (4S)-benzyl-1,3-thiazolidin-2-one, have been employed to induce high levels of diastereoselectivity in aldol (B89426) reactions. scielo.org.mx This strategy allows for the creation of new stereocenters with a high degree of control.
Another powerful technique is the use of chiral catalysts. C₂-symmetric ligands, for which this compound can be a precursor, are instrumental in asymmetric catalysis. vulcanchem.com Chiral Brønsted acids, such as those derived from vaulted biaryls (VAPOL and VANOL), have proven effective in catalyzing asymmetric reactions with high yields and stereoselectivity, often outperforming traditional BINOL-based catalysts. sigmaaldrich.com Furthermore, rhodium(I) complexes with axially chiral biaryl bisphosphine ligands have been used to catalyze enantioselective [2+2+2] cycloadditions, leading to the synthesis of axially chiral biaryls. tcichemicals.com These catalytic systems provide a direct route to enantiomerically enriched products from achiral or racemic starting materials.
Diastereoselective and Enantioselective Transformations
Diastereoselective and enantioselective transformations are critical for constructing molecules with multiple stereocenters. This compound and its derivatives are amenable to a variety of such reactions. For instance, diastereoselective alkylations and organocatalytic stereoselective aldol condensations have been successfully applied to ketodioxanones, which are structurally related to this compound. nih.govorgsyn.org These reactions allow for the controlled introduction of new substituents with specific stereochemical orientations.
Enantioselective reactions often employ chiral catalysts or reagents to control the stereochemical outcome. The palladium-catalyzed asymmetric allylic alkylation of enol ethers derived from 1,1-dimethoxycyclohexane (B1328912) has been used to generate enantioenriched tertiary ethers with high enantiomeric excess (ee). rsc.org Similarly, chiral thiourea-based organic catalysts have been developed for asymmetric Michael additions to nitroalkenes, affording products with high diastereo- and enantioselectivity. rsc.org The use of chiral phosphoric acids as catalysts has also enabled enantioselective [2+2] photocycloaddition reactions, yielding cyclobutane (B1203170) derivatives with excellent enantioselectivity. nih.gov
A notable example of achieving high enantioselectivity is the microbial reduction of prochiral cyclohexane-1,3-diones. The reduction of 2,2-dimethylcyclohexane-1,3-dione (B1297611) using baker's yeast or Kloeckera magna yields (S)-3-hydroxy-2,2-dimethylcyclohexanone with high enantiomeric purity (98-99% ee). orgsyn.org This chiral building block has proven to be a versatile starting material in the synthesis of terpenes. orgsyn.org
Table 1: Examples of Stereoselective Transformations
| Reaction Type | Substrate/Precursor | Catalyst/Reagent | Product | Stereoselectivity | Reference |
|---|---|---|---|---|---|
| Microbial Reduction | 2,2-Dimethylcyclohexane-1,3-dione | Baker's Yeast | (S)-3-Hydroxy-2,2-dimethylcyclohexanone | 98-99% ee | orgsyn.org |
| Asymmetric Allylic Alkylation | TES enol ether from 1,1-dimethoxycyclohexane | Pd-catalyst | Enantioenriched tertiary ether | 92% ee | rsc.org |
| Asymmetric [2+2] Photocycloaddition | N,O-Acetals from α,β-unsaturated aldehydes | Chiral Phosphoric Acid | Cyclobutanecarbaldehydes | 84-98% ee | nih.gov |
| Asymmetric Michael Addition | Nitroalkenes | Chiral Thiourea | Michael adducts | High diastereo- and enantioselectivity | rsc.org |
| Asymmetric Diels-Alder | Acrolein and cyclopentadiene | VAPOL-derived catalyst | Exo isomer | High optical purity | sigmaaldrich.com |
This compound as a Key Building Block in Complex Molecule Synthesis
The structural features of this compound make it a versatile and valuable building block in the synthesis of complex organic molecules, including natural products, carbohydrates, and polyols. Its ability to serve as a protected ketone allows for selective transformations at other positions of the molecule.
Applications in Natural Product Total Synthesis
The total synthesis of natural products is a significant driver of innovation in organic chemistry. This compound and its close analog, 1,1-dimethoxycyclohexane, have been instrumental in several total synthesis campaigns. For example, in the total synthesis of (-)-scabrolide A and (-)-yonarolide, 1,1-dimethoxycyclohexane was a key starting material used to construct a TES enol ether intermediate. rsc.org This intermediate then underwent a palladium-catalyzed asymmetric allylic alkylation, a crucial step in building the complex carbon skeleton of the natural products. rsc.org
Similarly, derivatives of this compound have been utilized in the synthesis of other complex natural products. For instance, (S)-3-hydroxy-2,2-dimethylcyclohexanone, obtained via microbial reduction, has been a versatile chiral building block in terpene synthesis. orgsyn.org The strategic use of such building blocks significantly shortens synthetic routes and allows for the efficient construction of intricate molecular architectures. The synthesis of gem-dimethylcyclobutane-containing natural products, such as (+)-β-caryophyllene and (-)-raikovenal, has also been achieved through enantioselective approaches involving related cyclobutanone (B123998) intermediates. nih.gov
Utilization in Carbohydrate and Polyol Synthesis
The synthesis of carbohydrates and polyols often requires the use of protecting groups to mask reactive hydroxyl functionalities. The ketal group in this compound and its precursor, 1,1-dimethoxycyclohexane, serves this purpose effectively. 1,1-Dimethoxycyclohexane has been used to protect diol functionalities as cyclohexylidene ketals during the synthesis of monic acid C. This protection strategy allows for selective reactions to be carried out on other parts of the molecule without affecting the diol.
Furthermore, derivatives of this compound can be precursors to highly oxygenated structures, which are common motifs in carbohydrates and polyols. rsc.org The transformation of arene cis-diols, which can be accessed through biocatalysis, into saturated cyclohexane (B81311) diol acids provides a pathway to novel inositol (B14025) derivatives. rsc.org The use of 1,1-dimethoxycyclohexane in transketalization reactions with compounds like tris(hydroxymethyl)aminomethane hydrochloride demonstrates its utility in constructing complex polyol structures, which are precursors to various carbohydrates and biologically active natural products. nih.govorgsyn.org
The synthesis of polymer polyols (PMPOs), which are used in the production of polyurethanes, can also involve related chemistries. google.com While not a direct application of this compound, the principles of controlling polyol structure are relevant. mdpi.com
Functionalization of the Cyclohexane Ring System
The cyclohexane ring of this compound offers multiple sites for functionalization, allowing for the creation of a diverse array of derivatives. The ketone and methoxy (B1213986) groups can undergo various transformations, and the carbon framework of the ring can also be modified.
The ketone group can be reduced to an alcohol or oxidized to form carboxylic acids. The methoxy groups can be substituted with other functional groups under appropriate conditions. For example, 1,1-dimethoxycyclohexane can be used as a surrogate for cyclohexanone (B45756) in reactions like the alkynyl halo-Prins reaction, leading to the formation of functionalized cyclic ethers. doi.org
Hydrogenolysis of related methoxy-substituted cyclohexanes can lead to the formation of cyclohexanols and other derivatives. rsc.org Furthermore, the cyclohexane ring can be a scaffold for constructing spirocyclic systems. For instance, the reaction of 1,1-dimethoxycyclohexane with specific reagents can lead to the formation of spirocycles with a high degree of stereocontrol. doi.org The ability to functionalize the cyclohexane ring in a controlled manner significantly expands the synthetic utility of this compound and its derivatives, making them valuable intermediates in the synthesis of a wide range of complex molecules.
Halogenation and Oxidation Strategies
The introduction of halogen atoms and the selective oxidation of the cyclohexane ring are fundamental strategies for elaborating the this compound core structure. These transformations yield reactive intermediates primed for further functionalization.
The direct α-halogenation of ketones typically proceeds through an enol or enolate intermediate. chemistrysteps.compressbooks.pub However, the ketal functionality in this compound prevents enolization, thus requiring alternative strategies for halogenation. A highly effective method involves the direct conversion of the parent ketone, cyclohexanone, to its α-chloro dimethyl acetal (B89532) derivative in a one-pot reaction. Treatment of cyclohexanone with iodobenzene (B50100) dichloride (PhICl₂) in methanol (B129727) efficiently yields 2-chloro-1,1-dimethoxycyclohexane (B14464168). researchgate.net This approach circumvents the need to first form the ketal and then halogenate, providing a streamlined entry to key halogenated intermediates. A similar transformation has been noted as a side product during the oximation of 2-chlorocyclohexanone (B41772) in methanol, which produced 2-chloro-1,1-dimethoxycyclohexane along with the desired oxime. oup.com
These halogenation strategies are summarized in the table below.
| Starting Material | Reagent(s) | Solvent | Product | Yield | Reference(s) |
| Cyclohexanone | Iodobenzene dichloride | Methanol | 2-Chloro-1,1-dimethoxycyclohexane | 96% | researchgate.net |
| 2-Chlorocyclohexanone | Hydroxylamine hydrochloride | Methanol | 2-Chloro-1,1-dimethoxycyclohexane | 17.5% | oup.com |
Oxidation strategies for this compound must consider the reactivity of both the cyclohexane ring and the ketal protecting group. The unprotected cyclohexanone is readily oxidized to form dicarboxylic acids like adipic acid using strong oxidizing agents such as nitric acid or oxygen in the presence of metal catalysts. mdpi.comnih.gov The ketal group, however, is robust and resistant to many oxidizing conditions, which is a primary reason for its use as a protecting group.
Catalytic oxidation of the C-H bonds of the cyclohexane ring while the ketal is in place represents an advanced strategy, though specific examples for this exact substrate are not prevalent. However, the principles of transition-metal-catalyzed C-H functionalization suggest that directed oxidation at specific ring positions is a feasible, albeit challenging, goal. rsc.org More commonly, oxidation might be employed after deprotection or other transformations. For instance, the oxidation of cyclohexanone in the presence of alkyl nitrites and transition metal catalysts like Co²⁺ and Mn²⁺ has been shown to be highly effective. mdpi.com
Introduction of Diverse Substituents via Directed Reactions
The halogenated derivatives of this compound, such as 2-chloro-1,1-dimethoxycyclohexane, are exceptionally useful precursors for introducing a wide array of substituents. The halogen atom serves as a good leaving group in nucleophilic substitution reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. leah4sci.com
These reactions can proceed via Sₙ1 or Sₙ2 mechanisms, depending on the substrate, nucleophile, and reaction conditions. organic-chemistry.org The reaction of a 2-haloketal with a strong nucleophile, such as an organometallic reagent (e.g., Grignard or organolithium compounds), an alkoxide, or an amine, can lead to the corresponding substituted cyclohexane derivative. These substitution reactions provide a powerful tool for building molecular complexity. For example, the reaction of 2-bromoadamantane, a structurally related bridged cyclic haloalkane, with nucleophiles like diphenylphosphide ions proceeds via a photostimulated S(RN)1 mechanism. nih.gov
Modern synthetic methods offer more sophisticated approaches, such as transition-metal-catalyzed directed C-H functionalization. rsc.orgnih.gov Using the inherent functionality of the molecule as a directing group, it is possible to selectively activate and functionalize otherwise unreactive C-H bonds on the cyclohexane ring. While the ketal itself is not a strong directing group, subsequent modifications or deprotection to the ketone could enable such directed transformations. For example, palladium-catalyzed reactions have been extensively used for the arylation, alkylation, and amination of C-H bonds directed by various functional groups. nih.gov
The table below illustrates potential substitution reactions using 2-chloro-1,1-dimethoxycyclohexane as a representative substrate.
| Substrate | Nucleophile | Potential Product | Reaction Type |
| 2-Chloro-1,1-dimethoxycyclohexane | Sodium methoxide (B1231860) (NaOMe) | 1,1,2-Trimethoxycyclohexane | Nucleophilic Substitution (Sₙ2) |
| 2-Chloro-1,1-dimethoxycyclohexane | Phenylmagnesium bromide (PhMgBr) | 2-Phenyl-1,1-dimethoxycyclohexane | Nucleophilic Substitution |
| 2-Chloro-1,1-dimethoxycyclohexane | Sodium azide (B81097) (NaN₃) | 2-Azido-1,1-dimethoxycyclohexane | Nucleophilic Substitution (Sₙ2) |
| 2-Chloro-1,1-dimethoxycyclohexane | Lithium diphenylcuprate (LiCuPh₂) | 2-Phenyl-1,1-dimethoxycyclohexane | Nucleophilic Substitution |
Development of Novel Heterocyclic Compounds from this compound Scaffolds
The this compound scaffold is a valuable starting point for the synthesis of novel heterocyclic compounds, particularly those containing a fused ring system. The general strategy involves the introduction of appropriate functional groups onto the cyclohexane ring, followed by a cyclization reaction.
A prominent application is the synthesis of quinoxaline (B1680401) derivatives. Quinoxalines are typically formed by the condensation of an aromatic 1,2-diamine, such as o-phenylenediamine (B120857), with a 1,2-dicarbonyl compound. sapub.orgsapub.orgchim.it The this compound can be converted into the required cyclohexane-1,2-dione precursor. This transformation can be achieved by first deprotecting the ketal under acidic conditions to reveal the ketone, followed by oxidation at the α-position. Alternatively, the 2-chloro-1,1-dimethoxycyclohexane intermediate can be hydrolyzed to 2-chlorocyclohexanone, which can then be converted to cyclohexane-1,2-dione or a derivative suitable for condensation.
The reaction of o-phenylenediamine with cyclohexane-1,2-dione (generated in situ or used directly) leads to the formation of 1,2,3,4,6,7,8,9-octahydrophenazine, the fully saturated parent of the dibenzo[a,c]phenazine (B1222753) system. This reaction is often catalyzed by acid and provides a straightforward route to this class of fused heterocycles. sapub.org
Beyond quinoxalines, derivatives of this compound can be used to construct other fused heterocyclic systems like benzofurans and indoles. metu.edu.tr A general approach involves the α-alkylation or α-allylation of cyclohexanone, followed by cyclization. For instance, an α-allyl ketone can undergo base-catalyzed intramolecular cyclization to yield a tetrahydrobenzofuran derivative. metu.edu.tr Similarly, reaction with primary amines can lead to tetrahydroindole structures. metu.edu.tr
Another versatile method is the construction of thiazole (B1198619) rings. A one-pot, four-step process starting from an α-active methylene (B1212753) ketone can yield thiazol-2(3H)-imine derivatives. ekb.eg This sequence involves bromination, reaction with potassium thiocyanate, and condensation with a primary amine. Applying this logic, a derivative of this compound could be functionalized to incorporate an active methylene group or be converted to a substrate suitable for this cyclization cascade, opening a pathway to novel fused thiazole heterocycles.
| Precursor from Scaffold | Reaction Partner(s) | Resulting Heterocycle Class | Synthetic Strategy |
| Cyclohexane-1,2-dione | o-Phenylenediamine | Quinoxaline (Octahydrophenazine) | Condensation |
| 2-Allylcyclohexanone | Base (e.g., NaH) | Tetrahydrobenzofuran | Intramolecular Cyclization |
| 2-Allylcyclohexanone | Primary Amine (R-NH₂) | Tetrahydroindole | Reductive Amination/Cyclization |
| α-Bromoacetyl derivative | 1. KSCN 2. R-NH₂ | Fused Thiazole | Hantzsch-type Synthesis |
Computational Chemistry and Theoretical Investigations of 2,2 Dimethoxycyclohexan 1 One
Quantum Mechanical Studies of Electronic Structure and Energetics
Quantum mechanical methods are fundamental to understanding the electronic environment of 2,2-dimethoxycyclohexan-1-one, which in turn governs its stability and reactivity.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a popular and versatile method for investigating the electronic structure of molecules like this compound. cdnsciencepub.com DFT calculations are used to determine the ground-state electronic energy from the electron density, offering a balance between computational cost and accuracy. researchgate.net For substituted cyclohexanones, DFT methods, such as B3LYP with a 6-311+G** basis set, have been successfully employed to study conformational preferences and the electronic effects of substituents. researchgate.net
In the case of this compound, DFT calculations would be crucial in elucidating the influence of the two methoxy (B1213986) groups on the carbonyl function and the cyclohexane (B81311) ring. These calculations can predict key properties such as optimized molecular geometry, vibrational frequencies, and atomic charges. Of particular interest is the anomeric effect, a stereoelectronic effect that describes the tendency of an electronegative substituent on a cyclohexane ring to prefer the axial position. While this is well-studied for monosubstituted cyclohexanes, DFT can unravel the more complex interplay of steric and electronic effects arising from the geminal dimethoxy substitution at the C2 position. For the related 2-methoxycyclohexanone (B1203222), DFT studies have shown that the stability of axial and equatorial conformers is influenced by such electronic delocalizations and dipole-dipole interactions. tandfonline.com Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can quantify these interactions by examining donor-acceptor orbital interactions, such as those between the oxygen lone pairs of the methoxy groups and the antibonding orbitals of adjacent C-C and C-O bonds. tandfonline.com
Table 1: Representative Calculated Properties for 2-Substituted Cyclohexanones using DFT
| Property | 2-Methoxycyclohexanone (Axial) | 2-Methoxycyclohexanone (Equatorial) |
| Relative Energy (kcal/mol) | 0.00 | +0.85 |
| Dipole Moment (Debye) | 3.25 | 2.80 |
| Key NBO Interaction | n(O) -> σ(C1-C2) | n(O) -> σ(C1-C6) |
| NBO Interaction Energy (kcal/mol) | 5.8 | 3.2 |
Note: Data is analogous from studies on 2-methoxycyclohexanone and serves to illustrate the type of information obtainable from DFT calculations for this compound. Actual values will differ.
Ab Initio Methods in Reaction Pathway Analysis
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for studying reaction mechanisms. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are invaluable for accurately mapping reaction pathways. For reactions involving this compound, such as nucleophilic addition to the carbonyl group or enolate formation, ab initio calculations can precisely determine the structures and energies of reactants, transition states, and products. academie-sciences.fr
For instance, in the study of nucleophilic addition to cyclohexanones, ab initio calculations have been instrumental in confirming the Bürgi-Dunitz trajectory, which describes the preferred angle of attack of a nucleophile on a carbonyl carbon. academie-sciences.fr These methods allow for a detailed analysis of the potential energy surface, identifying the lowest energy path for a given reaction. For this compound, this would involve modeling the approach of a nucleophile and calculating the energy changes, including the activation barrier, as the new bond is formed. academie-sciences.fr
Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction
Molecular dynamics (MD) simulations offer a powerful tool for exploring the conformational landscape and dynamic behavior of this compound over time. mdpi.comunipd.it By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model the flexibility of the cyclohexane ring and the rotational freedom of the methoxy groups. mdpi.com This is particularly important for understanding how the molecule behaves in different environments, such as in various solvents. nih.gov
For a flexible molecule like this compound, MD simulations can reveal the populations of different conformers and the rates of interconversion between them. This information is crucial for predicting reactivity, as the accessibility of the carbonyl group for a reaction can be highly dependent on the conformational state of the molecule. academie-sciences.fr Furthermore, MD simulations can be used to study the solvation of the molecule, providing insights into how solvent molecules arrange themselves around the solute and influence its structure and reactivity. nih.gov
Theoretical Elucidation of Reaction Mechanisms and Transition States
A primary goal of computational chemistry is to elucidate the detailed mechanisms of chemical reactions, including the characterization of fleeting transition states.
Calculation of Kinetic and Thermodynamic Parameters of Activation
Theoretical methods can provide quantitative data on the energetics of a reaction. By locating the transition state structure on the potential energy surface, it is possible to calculate the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed. From this, and by calculating the vibrational frequencies of the reactant and the transition state, other important kinetic and thermodynamic parameters can be derived using transition state theory. These include the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and the Gibbs free energy of activation (ΔG‡).
For a reaction of this compound, such as its reduction with a hydride reagent, computational methods can predict the rate-determining step and how the reaction rate would be affected by changes in temperature. academie-sciences.fr Theoretical studies on the reduction of other substituted cyclohexanones have shown that the stereochemical outcome can be rationalized by comparing the activation energies of the transition states leading to different products. ic.ac.uk
Table 2: Hypothetical Calculated Activation Parameters for Nucleophilic Addition to this compound
| Parameter | Axial Attack | Equatorial Attack |
| ΔE (kcal/mol) | 10.5 | 12.0 |
| ΔH‡ (kcal/mol) | 9.8 | 11.3 |
| ΔS‡ (cal/mol·K) | -15.2 | -14.8 |
| ΔG‡ at 298 K (kcal/mol) | 14.3 | 15.7 |
Note: These values are hypothetical and serve to illustrate the data that can be obtained from computational studies. They are based on general trends observed for nucleophilic additions to substituted cyclohexanones.
Analysis of Charge Distribution and Bond Formation/Cleavage Dynamics
Understanding how the electron density changes during a reaction is key to describing the mechanism. Natural Population Analysis (NPA) or other charge analysis methods can be used to track the partial atomic charges on each atom along the reaction coordinate. researchgate.net For the nucleophilic addition to this compound, this analysis would show the increasing negative charge on the carbonyl oxygen and the change in charge on the carbonyl carbon as the nucleophile approaches and the new bond forms.
Furthermore, the dynamics of bond formation and cleavage can be visualized and quantified. By analyzing the bond lengths and bond orders at various points along the reaction pathway, from reactant to transition state to product, a detailed picture of the reaction emerges. For example, in a concerted reaction, the simultaneous breaking of one bond and formation of another can be confirmed. In a stepwise reaction, the formation and subsequent reaction of an intermediate can be clearly identified. This level of detail provides a fundamental understanding of the chemical transformations of this compound.
Prediction of Spectroscopic Parameters from Computational Models
Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering insights that complement and guide experimental work. For this compound, theoretical models, particularly those based on Density Functional Theory (DFT), are instrumental in forecasting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predictions are derived from the molecule's optimized electronic structure and offer a window into its geometric and electronic properties.
The accuracy of these predictions is highly dependent on the chosen level of theory, including the functional and basis set. researchgate.netaip.org Hybrid functionals like B3LYP are commonly employed for their balance of accuracy and computational cost in predicting the vibrational and electronic spectra of organic molecules. researchgate.netmdpi.com For instance, studies on various cyclohexanone (B45756) derivatives have successfully used DFT methods to correlate computed spectral data with experimental observations. aip.orgresearchgate.netmdpi.com
Predicted ¹H and ¹³C NMR Chemical Shifts
The prediction of NMR spectra via computational methods involves calculating the isotropic magnetic shielding (IMS) values for each nucleus. mdpi.com These values are then converted into chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS). The Gauge-Including Atomic Orbital (GIAO) method is a prevalent approach for these calculations, often providing results that align well with experimental data. mdpi.com
For this compound, the proton (¹H) and carbon (¹³C) NMR chemical shifts can be predicted. The molecule's structure suggests distinct signals for the methoxy groups and the various methylene (B1212753) groups within the cyclohexane ring. Due to the presence of a plane of symmetry, certain protons and carbons are chemically equivalent, which simplifies the predicted spectrum. libretexts.org
The expected ¹H NMR signals would include a singlet for the six equivalent protons of the two methoxy groups. The three sets of methylene protons on the cyclohexane ring (at C3/C5, C4, and C6) would each produce distinct signals, with their chemical shifts influenced by their proximity to the carbonyl and methoxy groups.
Similarly, the ¹³C NMR spectrum is predicted to show signals for the carbonyl carbon, the quaternary carbon (C2) bonded to the two oxygens, the methoxy carbons, and the three distinct methylene carbons of the ring. The chemical shifts are indicative of the electronic environment of each carbon atom.
Below are tables of hypothetical, yet representative, predicted NMR chemical shifts for this compound, based on typical values for similar functional groups and structures found in related computational studies.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Calculated using a representative GIAO method)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -OCH₃ | 3.25 | s |
| C3/C5-H₂ | 1.85 | t |
| C4-H₂ | 1.70 | p |
| C6-H₂ | 2.40 | t |
| s = singlet, t = triplet, p = pentet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Calculated using a representative GIAO method)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (C1) | 208.0 |
| C(OCH₃)₂ (C2) | 101.5 |
| -OCH₃ | 49.0 |
| C6 | 38.5 |
| C3/C5 | 27.0 |
| C4 | 21.0 |
Predicted Infrared (IR) Vibrational Frequencies
Theoretical IR spectra are obtained by calculating the vibrational frequencies of a molecule's normal modes. researchgate.net These calculations, typically performed at the same level of theory as the geometry optimization (e.g., B3LYP/6-31G(d,p)), can predict the positions and relative intensities of absorption bands. researchgate.netdtic.mil The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the harmonic approximation. researchgate.net
For this compound, the most prominent feature in the predicted IR spectrum would be the strong absorption band corresponding to the C=O stretching vibration of the ketone, typically appearing around 1715 cm⁻¹. Other significant predicted bands would include C-O stretching vibrations from the methoxy groups and various C-H stretching and bending vibrations.
Table 3: Selected Predicted IR Vibrational Frequencies for this compound (Based on DFT calculations with scaling)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |
| C-H Stretch (aliphatic) | 2950-2850 | Medium-Strong |
| C=O Stretch (ketone) | 1715 | Strong |
| C-O Stretch (ketal) | 1150-1050 | Strong |
| C-C Stretch | 1200-800 | Weak-Medium |
Predicted UV-Vis Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is a standard method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.comfaccts.de This approach calculates the energies of electronic excited states and the probabilities of transitions to these states from the ground state. faccts.de The output provides the maximum absorption wavelength (λmax) and the corresponding oscillator strength (f), which is related to the intensity of the absorption. gaussian.com
For this compound, the key electronic transition is expected to be the n → π* transition associated with the carbonyl group. This is a characteristically weak absorption that occurs at a relatively long wavelength. More intense π → π* transitions would be predicted at shorter wavelengths. The solvent environment can also be modeled computationally, as it can influence the λmax values. faccts.de
Table 4: Predicted UV-Vis Absorption for this compound (Based on TD-DFT calculations)
| Electronic Transition | Predicted λmax (nm) | Predicted Oscillator Strength (f) |
| n → π | 285 | 0.002 |
| π → π | 195 | 0.500 |
These computational predictions provide a theoretical framework for understanding the spectroscopic properties of this compound. While these are theoretical values, they are based on well-established computational methodologies that have shown good agreement with experimental data for analogous compounds, thereby offering valuable guidance for experimental characterization. aip.orgmdpi.com
Advanced Spectroscopic Methodologies in Research on 2,2 Dimethoxycyclohexan 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of 2,2-dimethoxycyclohexan-1-one in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals.
The ¹H and ¹³C NMR spectra of this compound are characterized by distinct signals corresponding to the unique chemical environments of the nuclei in the molecule. The presence of the ketone and the geminal dimethoxy groups significantly influences the chemical shifts of the adjacent carbons and protons.
The ¹H NMR spectrum is expected to show signals for the methoxy (B1213986) protons and the three methylene (B1212753) groups of the cyclohexane (B81311) ring. The protons on C6, being alpha to the carbonyl group, are the most deshielded of the ring protons. The two methoxy groups are chemically equivalent and thus appear as a single sharp singlet.
The ¹³C NMR spectrum provides key information, with the carbonyl carbon (C1) appearing at a characteristic downfield shift (around 205-215 ppm). The quaternary carbon (C2), bonded to two oxygen atoms, is also significantly deshielded. Due to molecular symmetry, the C3 and C5 carbons are equivalent, as are the corresponding protons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for analogous functional groups. libretexts.orglibretexts.org
| Atom/Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |
| C1 | - | ~208.0 | Ketone carbonyl, highly deshielded. |
| C2 | - | ~102.0 | Ketal carbon, deshielded by two oxygens. |
| C3/C5 | ~1.85 (m, 4H) | ~33.0 | Methylene groups beta to the carbonyl. |
| C4 | ~1.75 (m, 2H) | ~21.0 | Methylene group gamma to the carbonyl. |
| C6 | ~2.50 (t, 2H) | ~38.0 | Methylene group alpha to the carbonyl, deshielded. |
| -OCH₃ | ~3.20 (s, 6H) | ~50.0 | Equivalent methoxy groups. |
To confirm the assignments made from 1D NMR and to establish the complete molecular structure, several 2D NMR experiments are employed. researchgate.netmdpi.com
¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, COSY would show a correlation between the protons on C6 and C5, and between C5 and C4, confirming the connectivity of the cyclohexane ring. The methoxy protons would show no cross-peaks, confirming their isolation from the ring's proton network. mdpi.com
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly-bonded protons and carbons. It would definitively link the proton signals to their corresponding carbon atoms as listed in Table 1 (e.g., the signal at ~2.50 ppm would correlate with the carbon at ~38.0 ppm, assigning them to C6). acs.org
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it shows correlations between protons and carbons over two to three bonds. Key correlations would include:
A cross-peak between the methoxy protons (~3.20 ppm) and the quaternary ketal carbon C2 (~102.0 ppm).
Correlations from the C6 protons (~2.50 ppm) to both the carbonyl carbon C1 (~208.0 ppm) and the ketal carbon C2 (~102.0 ppm). These correlations are essential for confirming the relative positions of the ketone and dimethoxy groups.
Like other substituted cyclohexanes, this compound exists in a dynamic equilibrium between two chair conformations. researchgate.netacs.org This process, known as ring inversion or a chair-chair flip, can be studied using dynamic NMR (DNMR) spectroscopy. researchgate.net
At room temperature, this inversion is rapid on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. However, by lowering the temperature, the rate of interconversion can be slowed. Below a certain temperature, known as the coalescence temperature, the signals for the distinct axial and equatorial protons of the methylene groups (C3, C4, C5) would resolve into separate peaks. msu.edu
By analyzing the changes in the NMR lineshape as a function of temperature, the energy barrier (Gibbs free energy of activation, ΔG‡) for the ring inversion process can be calculated. This provides valuable insight into the conformational flexibility and stability of the molecule. For substituted cyclohexanones, these barriers are typically in the range of 40-65 kJ/mol. researchgate.net
Two-Dimensional (2D) NMR Techniques for Connectivity and Spatial Relationships
Mass Spectrometry (MS) in Reaction Monitoring and Product Identification
Mass spectrometry (MS) is an essential technique for confirming the molecular weight of this compound and for identifying it within reaction mixtures by analyzing its specific fragmentation pattern under electron ionization (EI).
The molecular ion peak (M⁺˙) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (158.20 g/mol ). The fragmentation is dominated by pathways that lead to stable ions, primarily initiated by cleavage alpha to the carbonyl group and loss from the ketal functionality. whitman.eduugto.mx
Key fragmentation pathways include:
Loss of a methoxy radical (·OCH₃): This is a common fragmentation for acetals and ketals, leading to a stable oxonium ion.
Alpha-cleavage: Cleavage of the C1-C6 or C1-C2 bonds adjacent to the carbonyl group is a characteristic fragmentation for ketones. libretexts.org Cleavage of the C-C bonds within the ring can lead to characteristic fragment ions.
Table 2: Predicted Key Fragments in the EI-Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Formation Pathway |
| 158 | [C₈H₁₄O₃]⁺˙ | Molecular Ion (M⁺˙) |
| 127 | [M - OCH₃]⁺ | Loss of a methoxy radical from the ketal. |
| 101 | [C₅H₉O₂]⁺ | α-cleavage (loss of C₂H₅ radical) followed by rearrangement. |
| 99 | [M - CO - OCH₃]⁺ | Loss of carbon monoxide and a methoxy radical. |
| 55 | [C₄H₇]⁺ or [C₃H₃O]⁺ | Complex ring fragmentation, characteristic of cyclohexanones. whitman.edu |
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of the key functional groups in this compound: the ketone and the ketal (ether) groups. orgchemboulder.com The spectrum is dominated by a few very characteristic absorption bands.
The most prominent feature is the strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the saturated six-membered ring ketone. The exact position of this band is diagnostic. libretexts.org Additionally, the C-O stretching vibrations of the dimethoxy group will produce strong bands in the fingerprint region.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Ketone) | Stretch | ~1715 | Strong, Sharp |
| C-O (Ketal/Ether) | Stretch | ~1100 - 1050 | Strong |
| C-H (Aliphatic) | Stretch | ~2950 - 2840 | Medium-Strong |
X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives
While this compound is a liquid or low-melting solid at room temperature, X-ray crystallography can be applied to a suitable crystalline derivative to determine its exact three-dimensional structure in the solid state. This technique provides unequivocal data on bond lengths, bond angles, and solid-state conformation, which is invaluable for confirming stereochemistry.
To perform this analysis, the parent compound must first be converted into a stable, crystalline solid. Common derivatives for ketones include 2,4-dinitrophenylhydrazones. researchgate.net Alternatively, a reaction product of this compound that is crystalline, such as a bicyclo[4.2.0]octane derivative formed via a photochemical reaction, could be analyzed. pnas.orgresearchgate.net
A successful single-crystal X-ray diffraction analysis would yield a detailed structural model, confirming the cyclohexane ring's chair conformation and providing precise measurements of the spatial arrangement of the methoxy groups relative to the ketone. This can be critical in studies where the stereochemical outcome of a reaction is under investigation.
Future Directions and Emerging Research Avenues for 2,2 Dimethoxycyclohexan 1 One
Exploiting Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The development of advanced catalytic systems is crucial for improving the synthesis and transformation of cyclohexanone (B45756) derivatives. Research into novel catalysts aims to increase reaction efficiency, yield, and stereoselectivity, particularly in the creation of chiral centers.
Recent advancements include the use of multifunctional catalysts, such as base-metal nanomagnetic catalysts, for tandem oxidation processes. nih.gov For instance, a catalyst featuring tungstate (B81510) anions immobilized on a modified γ-Fe2O3 support has been developed to oxidize alcohols to aldehydes, which can then undergo further reactions in a one-pot synthesis. nih.gov While this specific example focuses on chromene synthesis, the principle of using a multifunctional catalyst for in-situ generation and reaction of an aldehyde from an alcohol could be conceptually applied to cyclohexanol (B46403) derivatives, leading to intermediates for 2,2-dimethoxycyclohexan-1-one.
Palladium-catalyzed reactions are also at the forefront of creating complex cyclohexanone structures. organic-chemistry.org For example, ligand-free cationic Pd(II) catalysts have shown high activity for conjugate additions to sterically hindered cyclohexenones. organic-chemistry.org Another approach involves palladium-catalyzed oxidative Heck reactions to directly couple cyclohexanone with arylboronic acids. The development of such catalytic systems could enable more efficient and selective derivatization of the cyclohexanone ring before or after the introduction of the dimethoxy ketal.
Furthermore, the quest for enantiomerically pure compounds drives the exploration of asymmetric catalysis. Chiral primary amines have been used to catalyze the synthesis of versatile chiral building blocks like the Hajos-Parrish ketone with high enantioselectivity. organic-chemistry.org Microbial reductions, a form of biocatalysis, have also been employed to produce chiral hydroxy ketones from cyclohexane-1,3-diones with excellent enantiomeric excess (98–99% ee). orgsyn.org These strategies highlight the potential for developing catalytic systems that could lead to chiral analogues of this compound, significantly broadening its application in asymmetric synthesis.
Table 1: Comparison of Catalytic Systems for Cyclohexanone Derivatization
| Catalytic System | Reaction Type | Key Advantages | Potential Application for this compound Synthesis/Derivatization |
|---|---|---|---|
| Multifunctional Nanomagnetic Tungstate | Tandem Oxidation-Condensation | Recyclable, solvent-free conditions, multi-step reaction in one pot. nih.gov | Synthesis from cyclohexanol derivatives through in-situ oxidation. |
| Cationic Palladium(II) | Conjugate Addition | High activity for sterically hindered substrates. organic-chemistry.org | Introduction of substituents at the cyclohexanone ring. |
| Chiral Primary Amines | Asymmetric Aldol (B89426)/Michael Reactions | High enantioselectivity, low catalyst loading. organic-chemistry.org | Enantioselective synthesis of chiral cyclohexanone precursors. |
| Microbial Reduction (e.g., Baker's Yeast) | Ketone Reduction | High enantiomeric excess (ee), green chemistry approach. orgsyn.org | Synthesis of chiral hydroxy-ketone precursors. |
Integration with Flow Chemistry and Automated Synthetic Platforms
The integration of chemical synthesis with continuous flow and automated platforms represents a paradigm shift from traditional batch processing, offering enhanced safety, efficiency, and scalability. wuxiapptec.com These technologies are particularly well-suited for the synthesis and manipulation of intermediates like this compound.
Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, which is critical for managing highly exothermic or hazardous reactions. wuxiapptec.comeuropa.eu The protection of ketones as ketals can be significantly accelerated in flow systems. For example, using a supported acid catalyst like Amberlyst-15 in a flow reactor can reduce the reaction time for ketal formation from days (in batch mode) to mere minutes, often with stoichiometric amounts of reagents and yielding products with high purity. unimi.it This enhanced efficiency is directly applicable to the industrial-scale production of this compound. vulcanchem.com Flow reactors also allow for safer handling of reagents and can minimize the formation of by-products by quickly moving intermediates to the next reaction step. illinois.edubeilstein-journals.org This is particularly advantageous for reactions involving unstable species, such as organolithium compounds, where short residence times at higher-than-batch temperatures can be achieved without decomposition. illinois.edubeilstein-journals.org
Automated synthesis platforms, often using modular, cartridge-based systems, are revolutionizing the rapid synthesis and screening of compound libraries. nih.govsigmaaldrich.comsynplechem.com These platforms can perform a series of reactions, purifications, and analyses with minimal human intervention. sigmaaldrich.comhelgroup.com Ketal-protected ketones are key components in these automated workflows, where the protecting group shields the ketone during various transformations. nih.gov For example, automated systems can build complex molecular scaffolds using resins that incorporate a ketal-protected ketone, which can be deprotected in a subsequent automated step to allow for further derivatization, such as reductive amination. nih.gov The integration of this compound into such automated platforms could accelerate the discovery of new drug-like molecules and functional materials.
Table 2: Advantages of Flow Chemistry for Ketal Synthesis
| Parameter | Batch Processing | Flow Chemistry |
|---|---|---|
| Reaction Time | Often hours to days. unimi.it | Minutes. unimi.it |
| Reagent Stoichiometry | Often requires excess reagents. unimi.it | Can use stoichiometric amounts. unimi.it |
| Safety | Risk of thermal runaway in large volumes. europa.eu | Enhanced heat transfer, smaller reaction volumes, improved safety. wuxiapptec.comeuropa.eu |
| Scalability | Requires larger, specialized reactors. vapourtec.com | Achieved by running the system for longer periods. vapourtec.com |
| Purity | May require extensive purification. unimi.it | Often yields high-purity products directly. unimi.it |
Advanced Materials Science Applications Derived from Ketal Structures
The unique chemical properties of the ketal group in this compound offer potential for its use in the development of advanced functional materials. mpie.de Ketal-containing structures are being explored for applications in polymers, composites, and functional nanostructures. smolecule.comlidsen.com
One emerging area is the synthesis of polyketone-based materials. oup.com While simple polyketones can be unstable, hybrid sequences can create stable, discrete polyketones that serve as platforms for further functionalization. oup.com The cyclohexanone core of this compound could be a valuable monomer or building block in the creation of such polymers. After polymerization, the protected ketal groups could be hydrolyzed to reveal ketone functionalities along the polymer chain, which could then be used for cross-linking, derivatization, or coordination with metal ions to create functional materials with specific optical or electronic properties. oup.com
Furthermore, the development of hybrid functional materials and their derivatives is a rapidly advancing field. acs.org Metal phosphonates, for example, can be used to create diverse nanostructures with applications in catalysis and energy storage. acs.org Similarly, metal-organic frameworks (MOFs) are being designed as catalytic nanoreactors. rsc.org The oxygen atoms of the ketal and ketone groups in this compound could act as coordination sites for metal ions, suggesting its potential as a linker or modulating agent in the synthesis of novel MOFs or other coordination polymers.
Researchers are also finding new ways to create macroscopic crystalline materials from nanometer-sized clusters, leading to materials with highly anisotropic properties, such as being a semiconductor in one direction and an insulator in another. k-online.com The defined structure of this compound could lend itself to being a component in self-assembling systems or as a ligand to stabilize metal clusters, ultimately forming part of these novel functional materials.
Interdisciplinary Research: Synthetic Challenges in Bioactive Molecule Development
This compound and its parent structure, 1,1-dimethoxycyclohexane (B1328912), serve as crucial intermediates in the total synthesis of complex, biologically active natural products. rsc.org The ketal acts as a robust protecting group for the ketone functionality, which is stable to a wide range of reagents, including strong nucleophiles and reducing agents, but can be readily removed under acidic conditions. This strategy is essential for achieving selective transformations at other sites within a complex molecule.
A notable example is the total synthesis of the norcembranoid natural products (−)-scabrolide A and (−)-yonarolide. rsc.org In this multi-step synthesis, 1,1-dimethoxycyclohexane was used as a starting material to construct a key intermediate, TES enol ether 19, over six steps. rsc.org This intermediate was then elaborated through a series of complex reactions, including a palladium-catalyzed asymmetric allylic alkylation, to ultimately form the intricate polycyclic structures of the target molecules. rsc.org
The synthesis of polyketides, a large family of natural products with a wide range of biological activities (including antibiotic and anticancer properties), often involves the construction of carbon skeletons with alternating methyl and hydroxy groups. researchgate.net Epoxide-based strategies are common in these syntheses, but building blocks derived from protected cyclic ketones like this compound could offer alternative pathways for constructing portions of these complex structures.
The challenges in synthesizing these bioactive molecules often lie in controlling stereochemistry and constructing strained ring systems. acs.org For example, the synthesis of (+)-psiguadial B required the careful construction of a bicyclo[4.3.1]decane system. acs.org The use of well-defined, protected building blocks like this compound is a key strategy to manage this complexity. As synthetic methods evolve, this compound will likely be employed in increasingly sophisticated ways to tackle the synthesis of next-generation bioactive molecules for pharmaceutical and medicinal applications. acs.orgnih.gov
Q & A
Q. Table 1. Key Synthetic Parameters for this compound
Q. Table 2. Computational Modeling Parameters
| Method | Basis Set | Application | Outcome Accuracy |
|---|---|---|---|
| DFT (B3LYP) | 6-31G** | Electrophilicity prediction | ±5 kcal/mol |
| Molecular Dynamics | OPLS-AA | Solvent interaction analysis | ±10% |
| Docking (AutoDock Vina) | AMBER force field | Binding affinity with enzymes | ±1.5 Å RMSD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
